molecular formula C21H19F3N2O4 B2831827 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 898431-13-5

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2831827
CAS No.: 898431-13-5
M. Wt: 420.388
InChI Key: RCGGLGBZJWVMLX-UHFFFAOYSA-N
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Description

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydroisoquinoline core, a trifluoromethoxy phenyl group, and an acetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a suitable propyl halide in the presence of a base.

    Oxidation: The resulting compound is then oxidized to introduce the oxo group at the 1-position.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The acetamide and trifluoromethoxy phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Products include the corresponding carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Substitution: Products vary depending on the nucleophile used, often resulting in modified acetamide or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydroisoquinoline core could mimic natural substrates or inhibitors, while the trifluoromethoxy phenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenylacetamide: Lacks the propyl and trifluoromethoxy groups, potentially altering its biological activity and chemical reactivity.

    2-((1-oxo-2-methyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide: Similar structure but with a methyl group instead of a propyl group, which may affect its pharmacokinetic properties.

Uniqueness

The presence of the propyl group and the trifluoromethoxy phenyl group in 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide makes it unique. These groups can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to distinct biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-oxo-2-propylisoquinolin-5-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4/c1-2-11-26-12-10-16-17(20(26)28)4-3-5-18(16)29-13-19(27)25-14-6-8-15(9-7-14)30-21(22,23)24/h3-10,12H,2,11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGGLGBZJWVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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